molecular formula C19H17N3O B7812753 Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)-

Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)-

Cat. No.: B7812753
M. Wt: 303.4 g/mol
InChI Key: YLYPIBBGWLKELC-UHFFFAOYSA-N
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Description

Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)- is a complex organic compound known for its unique chemical structure and properties. It is often used in scientific research and industrial applications due to its versatile reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)- typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2,6-dimethyl-4H-pyran-4-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dye Chemistry

The compound is recognized for its role as a fluorescent dye , particularly in applications involving absorption spectra . Research indicates that the absorption characteristics of this compound can be experimentally and theoretically analyzed to understand its photophysical properties. For instance, studies have shown that the compound exhibits significant fluorescence when dissolved in solvents like ethanol, making it suitable for applications in fluorescence microscopy and other imaging techniques .

Analytical Applications

High-Performance Liquid Chromatography (HPLC) is one of the primary analytical techniques utilized for the separation and analysis of this compound. The use of Newcrom R1 HPLC columns allows for effective separation under simple conditions, which is crucial for both qualitative and quantitative analyses in various chemical contexts. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility by substituting phosphoric acid with formic acid . This method has been noted for its scalability and effectiveness in isolating impurities during preparative separations.

Pharmaceutical Synthesis

The synthesis of heterocyclic compounds incorporating propanedinitrile derivatives has shown promise in pharmaceutical development. The compound has been involved in multi-component reactions (MCRs) that yield high-value products with significant atom economy. For example, reactions involving propanedinitrile with various aldehydes have led to the formation of pyran derivatives, which are often found in commercially successful pharmaceuticals . The ability to synthesize these compounds efficiently positions propanedinitrile as a valuable intermediate in drug design.

Case Study 1: Fluorescent Properties

Research conducted on the fluorescent properties of propanedinitrile derivatives demonstrated their potential use as dyes in biological imaging. The study detailed how the compound's structure influences its fluorescence efficiency, providing insights into optimizing dye formulations for specific applications .

Case Study 2: HPLC Methodology

A comprehensive study on the HPLC separation of propanedinitrile highlighted its effectiveness in analytical chemistry. The research outlined the methodology used to achieve high-resolution separations and discussed the implications for pharmaceutical analysis and quality control .

Case Study 3: Synthesis of Pyran Derivatives

In a notable synthesis project, researchers successfully utilized propanedinitrile in MCRs to produce novel pyran derivatives. This study emphasized the compound's versatility and importance in developing new therapeutic agents .

Data Summary Table

Application AreaDescriptionKey Findings/Notes
Dye ChemistryFluorescent dye for imagingExhibits significant fluorescence in ethanol solutions
Analytical ApplicationsHPLC separationEffective method for isolating impurities
Pharmaceutical SynthesisIntermediate for heterocyclic compoundsInvolved in MCRs yielding valuable pyran derivatives

Mechanism of Action

The mechanism of action of Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)- involves its interaction with various molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding to biological targets. Additionally, its conjugated system allows for electron delocalization, which can affect its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)- is unique due to its combination of a dimethylamino group and a conjugated pyran ring system. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

Propanedinitrile derivatives, particularly the compound (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)- , have garnered attention in recent research due to their potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : The compound features a pyran ring substituted with a dimethylamino group and a vinyl moiety.
  • Functional Groups : The presence of nitrile groups is significant for its biological activity.

Synthesis Methods

Various synthetic routes have been explored to produce propanedinitrile derivatives. Common methods include:

  • Condensation Reactions : Utilizing aldehydes and amines to form the desired nitrile compounds.
  • Cyclization Techniques : Employing cyclization strategies to incorporate the pyran structure effectively.

Antimicrobial Properties

Research indicates that propanedinitrile derivatives exhibit notable antimicrobial activity. For example, studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of key bacterial enzymes, such as dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria .

Anticancer Activity

Several studies have highlighted the anticancer potential of propanedinitrile compounds. For instance:

  • Cytotoxicity Assays : The compound has demonstrated cytotoxic effects against various cancer cell lines, including human leukemia (HL-60) and breast cancer cells. The IC50 values for these activities suggest significant potency compared to standard chemotherapeutic agents .
  • Mechanism of Action : The proposed mechanisms include apoptosis induction and disruption of cell cycle progression, likely mediated through interactions with cellular signaling pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of propanedinitrile derivatives. Key findings include:

  • Dimethylamino Substitution : The presence of a dimethylamino group enhances solubility and binding affinity to biological targets.
  • Pyran Ring Modifications : Alterations to the pyran ring can significantly affect the compound's reactivity and biological efficacy.

Study 1: Antimicrobial Evaluation

In a recent study, several propanedinitrile derivatives were synthesized and tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Compounds showed zones of inhibition ranging from 15 to 41 mm, indicating potent antibacterial effects .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of a specific derivative against human breast cancer cells. Results indicated an IC50 value of 12 µM, demonstrating significant cytotoxicity compared to untreated controls .

Properties

IUPAC Name

2-[2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methylpyran-4-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-14-10-16(17(12-20)13-21)11-19(23-14)9-6-15-4-7-18(8-5-15)22(2)3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYPIBBGWLKELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51325-91-8
Record name 4-(Dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51325-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051325918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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